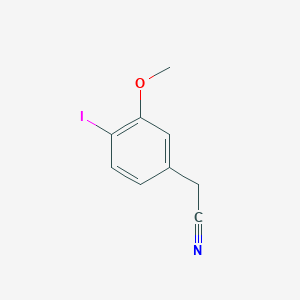
3-bromo-2-iodo-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-iodo-6-methylpyridine (3BI6M) is an organobromine-iodine containing molecule that has been studied for its synthetic and scientific research applications. It is a colorless liquid with a pungent odor, and is a member of the pyridine family of heterocyclic compounds. 3BI6M has been used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
3-bromo-2-iodo-6-methylpyridine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, and as a catalyst in the synthesis of a variety of organic compounds. It has also been used in the synthesis of polymers materials and in the synthesis of pharmaceuticals. Additionally, 3-bromo-2-iodo-6-methylpyridine has been used in the synthesis of dyes and pigments, and in the synthesis of polymers materials for use in medical applications.
Mecanismo De Acción
The mechanism of action of 3-bromo-2-iodo-6-methylpyridine is not yet fully understood. It is believed that the bromine and iodine atoms in the molecule interact with the target molecules, forming a complex that alters the structure of the target molecule. This interaction is believed to be responsible for the observed biochemical and physiological effects of 3-bromo-2-iodo-6-methylpyridine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-2-iodo-6-methylpyridine have been studied in a variety of laboratory experiments. It has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been found to have antioxidant and anti-allergic activities. Additionally, 3-bromo-2-iodo-6-methylpyridine has been found to have neurotrophic and neuroprotective effects, and to have anti-angiogenic and anti-fibrotic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-2-iodo-6-methylpyridine in laboratory experiments include its low cost, its low toxicity, and its availability in a variety of forms. Additionally, 3-bromo-2-iodo-6-methylpyridine is relatively stable and can be stored for long periods of time. The major limitation of using 3-bromo-2-iodo-6-methylpyridine in laboratory experiments is its relatively low solubility in water.
Direcciones Futuras
The future directions for 3-bromo-2-iodo-6-methylpyridine include further research into its biochemical and physiological effects, and further research into its mechanism of action. Additionally, further research into its use in the synthesis of pharmaceuticals, dyes and pigments, and polymer materials is needed. Additionally, further research into its use in medical applications is needed. Finally, further research into its use in the synthesis of other organic compounds, and its use as a catalyst in organic synthesis is needed.
Métodos De Síntesis
3-bromo-2-iodo-6-methylpyridine can be synthesized via a two-step method. The first step involves the reaction of 2-bromo-6-methylpyridine with iodine in acetic acid to form 3-bromo-2-iodo-6-methylpyridine. The second step involves the reaction of 3-bromo-2-iodo-6-methylpyridine with a base such as sodium hydroxide, potassium hydroxide, or lithium hydroxide in an organic solvent such as dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran to form the desired product.
Propiedades
IUPAC Name |
3-bromo-2-iodo-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMWNOSXGFQADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-iodo-6-methylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B6601383.png)
![[2-(2-aminoethyl)-1H-imidazol-4-yl]methanol dihydrochloride](/img/structure/B6601397.png)
![[(3ar,6ar)-octahydropentalen-3a-yl]methanol](/img/structure/B6601402.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol](/img/structure/B6601417.png)


![methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B6601439.png)




